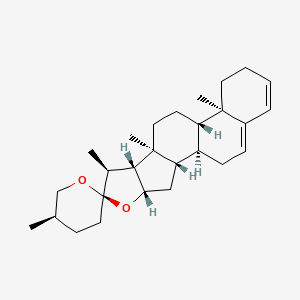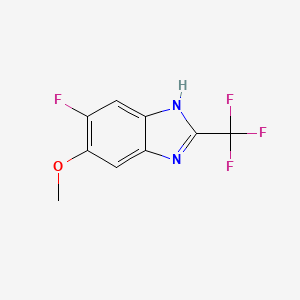![molecular formula C21H22FN3O5 B13433569 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B13433569.png)
1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various medical applications, particularly in the treatment of bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid involves several steps:
Addition of Heterocyclic Amine: The process begins with the addition of a heterocyclic amine, which contains a protective group, to ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate.
Reaction with Triethyl Orthoformate: This intermediate is then reacted with triethyl orthoformate.
Addition of Cyclic Amine: Following this, a cyclic amine is added.
Cyclization: The final step involves cyclization to produce the desired compound.
Industrial Production Methods
The industrial production of this compound is designed to be technologically simple and cost-effective. The process does not require complex technical operations, which simplifies production and reduces the cost of the final product. Additionally, the industrial manufacture according to the claimed method has a low hazard level .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reagents: Halogen-containing compounds are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a model compound in the study of quinolone chemistry and its derivatives.
Biology: This compound is used in biological research to study its effects on bacterial cells and its mechanism of action.
Medicine: It is widely used in the development of antibacterial drugs for the treatment of various bacterial infections.
Industry: The compound is used in the pharmaceutical industry for the production of antibacterial medications.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid involves inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Balofloxacin: 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid.
Uniqueness
1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid is unique due to its specific chemical structure, which provides broad-spectrum antibacterial activity. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it highly effective against a wide range of bacterial pathogens .
Propriétés
Formule moléculaire |
C21H22FN3O5 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2-oxo-3,4,4a,5,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H22FN3O5/c1-30-20-17-12(19(27)13(21(28)29)8-25(17)11-3-4-11)6-14(22)18(20)24-7-10-2-5-16(26)23-15(10)9-24/h6,8,10-11,15H,2-5,7,9H2,1H3,(H,23,26)(H,28,29) |
Clé InChI |
XDBHDQAHSLACTF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC(=C1N3CC4CCC(=O)NC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
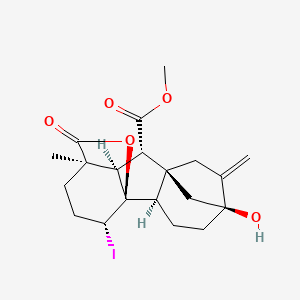
![tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13433496.png)
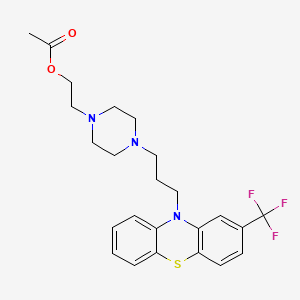
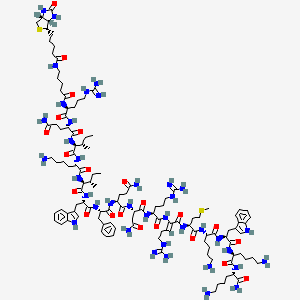
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,3'S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19S)-3',16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13433507.png)
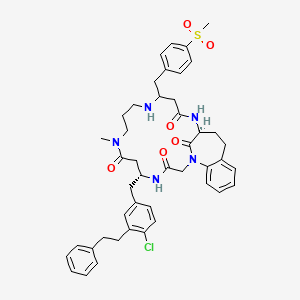
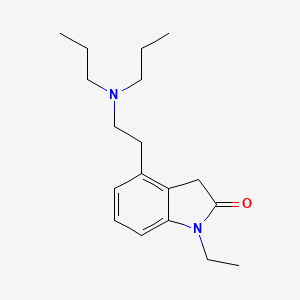
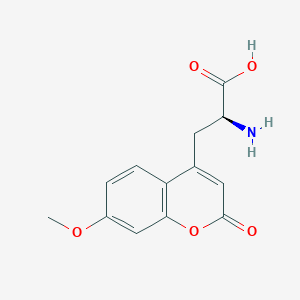
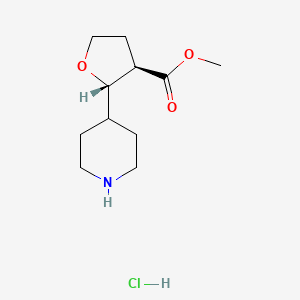
![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
